REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:6]=[C:5](C(O)=O)[N:4]([CH3:10])[N:3]=1.C1(P([N:25]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:28]([OH:32])([CH3:31])([CH3:30])[CH3:29].C1[CH2:37][O:36]CC1>>[Cl:1][C:2]1[CH:6]=[C:5]([NH:25][C:37](=[O:36])[O:32][C:28]([CH3:31])([CH3:30])[CH3:29])[N:4]([CH3:10])[N:3]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C(=C1)C(=O)O)C
|
Name
|
|
Quantity
|
5.14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at it for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (eluent 60% hexane in EtOAc)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN(C(=C1)NC(OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |